molecular formula C5H3Br2NO B188541 2,6-Dibromo-3-hydroxypyridine CAS No. 6602-33-1

2,6-Dibromo-3-hydroxypyridine

Cat. No. B188541
CAS RN: 6602-33-1
M. Wt: 252.89 g/mol
InChI Key: RKOLKIWJSXSHLV-UHFFFAOYSA-N
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Patent
US08273890B2

Procedure details

To a solution of 52.5 g 2,6-dibromopyridin-3-ol (example E1) in 90 ml DMSO were added 26.2 g K2CO3 and 43.8 ml methyl iodide and the reaction mixture was stirred under reflux for one hour. The mixture was allowed to cool down to room temperature and poured into 1 l of water and stirred for 3 h at 80° C. After cooling to room temperature the resulting solid was filtered, the filter cake was washed with ice cold water and dried under vacuum to yield the title compound.
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
43.8 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([Br:9])[N:3]=1.[C:10]([O-])([O-])=O.[K+].[K+].CI.O>CS(C)=O>[Br:1][C:2]1[C:7]([O:8][CH3:10])=[CH:6][CH:5]=[C:4]([Br:9])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1O)Br
Name
Quantity
26.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
43.8 mL
Type
reactant
Smiles
CI
Name
Quantity
90 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 3 h at 80° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the resulting solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the filter cake was washed with ice cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.